molecular formula C17H11N5O2S B11058109 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

Cat. No.: B11058109
M. Wt: 349.4 g/mol
InChI Key: OKPDYZCBJMIECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a sophisticated heterocyclic compound designed for pharmaceutical and biochemical research. This chemical entity is built on a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core scaffold, a fused bicyclic system known to confer significant biological activity, which is further functionalized with furan and methoxyquinoline moieties to enhance its binding properties and pharmacological potential. The compound's core structure is a well-documented pharmacophore in medicinal chemistry. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized for its diverse biological activities, including potent inhibitory effects on specific therapeutic targets. The specific presence of the 8-methoxyquinoline group is a key structural feature intended to optimize molecular interactions with enzyme binding pockets, potentially leading to improved potency and selectivity. Its primary research value lies in its application as a novel investigative tool for studying enzyme inhibition and combating resistant pathogens. Derivatives sharing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been identified as highly potent and selective inhibitors of the c-Met kinase pathway, a key target in cancer research, with one study showing IC50 values as low as 2.02 nM against the kinase and demonstrating over 2500-fold selectivity against other tyrosine kinases . Furthermore, this class of compounds exhibits remarkable broad-spectrum antimicrobial properties. Research has demonstrated that such derivatives possess antibacterial activity surpassing standard reference drugs like ampicillin and streptomycin, and display potent antifungal efficacy, in some cases up to 80-fold higher than ketoconazole against various fungal strains . They have also shown significant potential as urease inhibitors, with certain analogs exhibiting IC50 values in the sub-micromolar range (e.g., 0.87 µM), which is significantly more potent than the control agent thiourea, making them valuable for research into infections caused by urease-positive microorganisms like Helicobacter pylori . The molecular architecture, particularly the fused heterocyclic system with its electron-rich domains, is designed for optimal interaction with biological targets. The furan and thiadiazole rings, containing sulfur and oxygen heteroatoms, contribute to these interactions through hydrogen bonding and dipole moments, while the overall planarity of the system can favor intercalation or binding into active sites . This reagent is intended for research purposes only by trained laboratory personnel. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a controlled laboratory environment.

Properties

Molecular Formula

C17H11N5O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5O2S/c1-23-12-5-2-4-10-7-8-11(18-14(10)12)16-21-22-15(13-6-3-9-24-13)19-20-17(22)25-16/h2-9H,1H3

InChI Key

OKPDYZCBJMIECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Direct Methylation of 8-Hydroxyquinoline

The most straightforward route involves treating 8-hydroxyquinoline with methyl iodide in the presence of a base. Sigouin and Beauchamp demonstrated that potassium carbonate in acetone facilitates efficient O-methylation, yielding 8-methoxyquinoline at 67% efficiency after 12 hours at room temperature. This method avoids side reactions such as N-methylation due to the steric protection of the quinoline nitrogen. Recent optimizations have explored alternative bases, solvents, and microwave-assisted conditions to reduce reaction times (Table 1).

Table 1: Comparative Analysis of 8-Methoxyquinoline Synthesis Methods

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)
8-HydroxyquinolineCH₃I, K₂CO₃AcetoneRT1267
8-Hydroxyquinoline(CH₃)₂SO₄, NaOHH₂O80°C658
Quinoline N-oxideAc₂O, H₂SO₄CHCl₃Reflux547

Alternative Routes via N-Oxide Intermediate

Padwa’s method involves oxidizing 8-hydroxyquinoline to its N-oxide using peracetic acid, followed by acetylation and subsequent methoxylation. While this pathway offers regioselective control, the additional steps reduce overall efficiency (47% yield over three steps).

Construction of the Triazolo[3,4-b][1, thiadiazole Moiety

The triazolo-thiadiazole system is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Metal-free and catalyzed approaches have been reported.

Cyclization Approaches

Dehydrogenative cyclization of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine with triazole precursors under acidic conditions yields the triazolo-thiadiazole core. Özbey et al. achieved 78% yield using glacial acetic acid at 120°C for 8 hours. Mechanistic studies suggest that protonation of the thiadiazole nitrogen facilitates nucleophilic attack by the triazole component.

Metal-Catalyzed Methods

Palladium-catalyzed intramolecular Heck coupling has emerged as a high-yield alternative (82%), particularly for sterically hindered substrates. Copper(I) iodide in dimethylformamide (DMF) promotes oxidative N–N coupling, forming the triazole ring at 70°C within 4 hours.

Coupling Strategies for Hybrid Formation

Linking the triazolo-thiadiazole system to the quinoline core requires careful selection of coupling agents to preserve functional group integrity.

Ullmann-Type Coupling

Ullmann coupling of 6-bromo-triazolo[3,4-b]thiadiazole with 8-methoxyquinoline-2-boronic acid in the presence of CuI/1,10-phenanthroline achieves 65% yield. The reaction proceeds in toluene at 110°C for 24 hours, though competing protodeboronation can reduce efficiency.

Nucleophilic Aromatic Substitution

Direct displacement of a chlorine atom at the quinoline’s 2-position by a thiadiazole-thiolate nucleophile has been reported under basic conditions (K₂CO₃, DMF, 90°C, 12 hours). This method avoids transition metals but requires anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions and Yields

Critical parameters influencing overall yield include:

  • Solvent polarity : DMF enhances solubility of intermediates but may promote side reactions.

  • Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) accelerates coupling but complicates purification.

  • Temperature control : Exceeding 120°C during cyclization leads to decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and triazole rings serve as reactive sites for nucleophilic substitutions. For example:

  • Aryl Halide Coupling : Treatment with aryl halides (e.g., 4-fluorobenzyl bromide) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) yields aryl-substituted derivatives. This reaction proceeds via thiolate intermediate formation at the triazole-thiadiazole system .

ReagentConditionsProductYield
4-Fluorobenzyl bromideK₂CO₃, DMF, RT, 12h6-(4-Fluorobenzylthio)-triazolo-thiadiazole78%

Electrophilic Aromatic Substitution

The methoxy group on the quinoline ring undergoes demethylation under acidic conditions:

  • Demethylation : Heating with hydrobromic acid (HBr) in acetic acid removes the methyl group, producing 8-hydroxyquinoline derivatives.

    R-OCH3HBr/AcOH, ΔR-OH+CH3Br\text{R-OCH}_3 \xrightarrow{\text{HBr/AcOH, Δ}} \text{R-OH} + \text{CH}_3\text{Br}

Cycloaddition and Condensation Reactions

The triazole ring participates in cycloadditions, while the thiadiazole system reacts with bielectrophiles:

  • Phenacyl Bromide Condensation : Reaction with phenacyl bromides in ethanol under reflux forms fused pyrazoline-thiadiazole hybrids .

  • Carbon Disulfide Integration : Interaction with CS₂ and hydrazine generates thiol intermediates, enabling further functionalization .

Oxidation Reactions

The methoxy group is susceptible to oxidation:

  • Methoxy to Carbonyl : Oxidation with potassium permanganate (KMnO₄) converts the methoxy group to a carbonyl, forming 8-oxo-quinoline derivatives.

Mechanistic Insights

  • Urease Inhibition : The triazole-thiadiazole core chelates nickel ions in the urease active site, disrupting enzyme function .

  • DNA Intercalation : Planar quinoline moiety intercalates with DNA, enhancing cytotoxic effects .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Future research should explore regioselective functionalization and in vivo efficacy studies.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit promising antibacterial and antifungal activities. For instance, studies have shown that various synthesized triazolo-thiadiazole derivatives demonstrate moderate to excellent antimicrobial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and several fungal strains like Pyricularia oryzae and Rhizoctonia solani . The compound may exhibit similar properties due to its structural analogies with other effective derivatives.

Anticancer Potential
Compounds containing quinoline and thiadiazole moieties have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the furan ring in the structure may enhance these effects by contributing to the overall electronic distribution and reactivity of the compound .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of synthesized triazolo-thiadiazole derivatives, compounds were tested against various bacterial strains using the disc diffusion method. Results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

CompoundE. coli (mm)S. aureus (mm)P. oryzae (mm)R. solani (mm)
2e25262624
2k30282527

Case Study 2: Anticancer Activity

A series of quinoline-based compounds were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications in the thiadiazole structure significantly influenced the anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

The mechanism of action of 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: Acts as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase.

    Modulate Receptors: Binds to and modulates the activity of certain receptors, leading to therapeutic effects.

    Induce Apoptosis: Promotes apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolothiadiazole Core

Position 3 Modifications
  • 3-(3,4,5-Trimethoxyphenyl)-6-[2-furanyl]-5,6-dihydro-triazolo[3,4-b]thiadiazole (17c)
    • Structure : Features a trimethoxyphenyl group at position 3 and a dihydro-thiadiazole ring.
    • Impact : The electron-rich trimethoxyphenyl enhances π-stacking but reduces solubility compared to the furan-2-yl group in the target compound. The dihydro ring may limit planar rigidity, affecting binding to flat enzymatic pockets .
  • 3-(4-Chlorophenyl)-6-(2-iodophenol)-triazolo[3,4-b]thiadiazole (4-CMI) Structure: Chlorophenyl at position 3 and iodophenol at position 6. Activity: Demonstrates heparanase inhibition (IC₅₀: 3–12 µg/mL) due to halogen-mediated hydrophobic interactions. The target compound’s methoxyquinoline may offer improved solubility over iodophenol .
Position 6 Modifications
  • 3-(Indol-3-yl)-6-(4-iodophenyl)-triazolo[3,4-b]thiadiazole (5a) Structure: Indole at position 3 and iodophenyl at position 6. Activity: Targets Bcl-2 proteins, with the indole moiety enabling π-cation interactions.
  • 2-[3-(3-Fluorophenyl)-triazolo[3,4-b]thiadiazol-6-yl]quinoline Structure: Fluorophenyl at position 3 and unsubstituted quinoline at position 6. Impact: Fluorine’s electronegativity increases metabolic stability.

Key Pharmacological and Physicochemical Differences

Compound Substituents (Position 3/6) Biological Target IC₅₀/Activity Melting Point (°C) Key Features
Target Compound Furan-2-yl / 8-methoxyquinoline Under investigation N/A Not reported High lipophilicity, DNA interaction
LGH00045 2-Chlorophenyl / vinyl-furan CDC25B inhibitor 0.82 µM Not reported Potent enzyme inhibition
4-CMI 4-Chlorophenyl / 2-iodophenol Heparanase inhibitor 3–12 µg/mL Not reported Halogen-mediated hydrophobicity
17c 3,4,5-Trimethoxyphenyl / furan Not specified N/A Not reported Electron-rich aromatic system
5a Indol-3-yl / 4-iodophenyl Bcl-2 inhibitor Not reported 183–185 Indole-driven π-cation interactions
Structural-Activity Relationship (SAR) Insights
  • Furan vs. Phenyl Groups : Furan’s oxygen atom enables hydrogen bonding, whereas phenyl groups (e.g., trimethoxyphenyl in 17c) enhance π-π stacking but reduce solubility.
  • Quinoline vs. Simpler Aromatics: The 8-methoxyquinoline in the target compound likely improves DNA intercalation compared to iodophenyl or indole substituents, which prioritize protein binding .
  • Halogen Effects : Chlorine or iodine (e.g., 4-CMI) increases hydrophobicity and target affinity but may limit bioavailability due to higher molecular weight.

Biological Activity

The compound 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety fused with a triazolo-thiadiazole system and a furan ring. The molecular formula is C16H14N4O2SC_{16}H_{14}N_4O_2S with a molecular weight of approximately 342.37 g/mol. The presence of sulfur in the thiadiazole ring enhances the lipophilicity of the compound, facilitating membrane permeability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo-thiadiazole derivatives. For instance, derivatives containing the triazolo-thiadiazole framework have exhibited significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)5.0

These results indicate that modifications in the structure can lead to enhanced activity against specific cancer types .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial and antifungal properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown anti-inflammatory properties in various models. For example, it significantly reduced edema in carrageenan-induced paw edema models in rats:

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

This indicates its potential utility in managing inflammatory conditions .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of various derivatives of triazolo-thiadiazoles against breast cancer cell lines. The study found that modifications at the furan position significantly enhanced cytotoxicity compared to parent compounds .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial spectrum of this compound against both Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus .

Q & A

Basic: What are the key synthetic pathways for preparing 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline?

Answer:
The synthesis typically involves cyclocondensation and cyclization steps. A common route starts with a quinoline derivative (e.g., 8-methoxyquinoline) functionalized with a reactive group (e.g., oxo or amino). Thiocarbohydrazide is used to introduce the triazole-thiadiazole system. For example:

Cyclocondensation: React the quinoline precursor with thiocarbohydrazide under acidic or reflux conditions to form a triazole-thiosemicarbazide intermediate .

Cyclization: Treat the intermediate with electrophilic agents (e.g., bromoacetophenone or POCl₃) to cyclize into the triazolo-thiadiazole core .

Furan incorporation: Introduce the furan-2-yl moiety via nucleophilic substitution or cross-coupling reactions at the triazole’s 3-position .
Optimization Tip: Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve cyclization efficiency .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Resolve the quinoline methoxy group (δ ~3.8–4.0 ppm) and furan protons (δ ~6.5–7.6 ppm). Triazole-thiadiazole protons appear as singlets (δ ~8.0–9.0 ppm) .
  • IR Spectroscopy: Confirm C=S (1260 cm⁻¹) and C=N (1636 cm⁻¹) stretches in the triazolo-thiadiazole system .
  • X-ray Crystallography: Resolve planar geometry of the triazolo-thiadiazole ring and dihedral angles with the quinoline moiety (e.g., ~74° for aromatic stacking) .
  • Mass Spectrometry: Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]+ at m/z ~435) .

Advanced: How does the furan-2-yl substitution impact electronic properties and tautomeric behavior?

Answer:
The furan-2-yl group introduces electron-rich π-conjugation, stabilizing the triazole-thiadiazole core via resonance. This affects tautomerism:

  • Thiol-thione equilibrium: The sulfur atom in the thiadiazole ring can tautomerize between thiol (–SH) and thione (=S) forms, influenced by furan’s electron-donating effects. IR and NMR can detect this shift .
  • Electronic Effects: Furan’s oxygen lone pairs enhance electrophilicity at the triazole’s N3 position, facilitating nucleophilic substitutions (e.g., with phenoxyacetic acid derivatives) .
    Experimental Validation: Compare DFT calculations (HOMO-LUMO gaps) of furan-substituted vs. phenyl analogs to quantify electronic modulation .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Answer:
Discrepancies often arise from substituent positioning and assay conditions. Mitigation strategies include:

Structural-Activity Relationship (SAR) Analysis: Systematically compare analogs (e.g., 8-methoxy vs. 6-nitro quinoline derivatives) to isolate substituent effects .

Crystallographic Overlays: Map binding modes (e.g., p38 MAP kinase inhibition) to identify steric clashes or hydrogen-bonding variations caused by methoxy/furan groups .

Assay Standardization: Re-test compounds under uniform conditions (e.g., MIC values for antimicrobial activity) to control for variability in cell lines or protocols .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Use software like AutoDock to predict interactions with targets (e.g., p38 MAP kinase). The methoxy group’s orientation in the quinoline ring is critical for hydrophobic pocket fitting .
  • QSAR Models: Corrogate electronic parameters (Hammett σ) of substituents (e.g., furan vs. thiophene) with bioactivity data to prioritize synthetic targets .
  • MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to evaluate triazolo-thiadiazole flexibility in binding sites .

Advanced: What are the challenges in scaling up the synthesis, and how are they addressed?

Answer:

  • Cyclization Yield Drop: At larger scales, side reactions (e.g., dimerization) increase. Mitigate by slow addition of POCl₃ and strict temperature control (±2°C) during reflux .
  • Purification Complexity: Column chromatography is inefficient for gram-scale batches. Switch to recrystallization (ethanol/water) or pH-dependent extraction .
  • Furan Stability: Furan rings are prone to oxidation. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) in reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.